molecular formula C14H11FO4 B6402392 3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid CAS No. 1261966-91-9

3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6402392
CAS No.: 1261966-91-9
M. Wt: 262.23 g/mol
InChI Key: SPWQZUIVEJQBQX-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and methoxy group on the phenyl ring and a hydroxyl group on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 2-fluoro-4-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the hydroxyl and carboxyl groups. Key steps may include:

    Formylation: Introduction of the formyl group to obtain 2-fluoro-4-methoxybenzaldehyde.

    Hydroxylation: Introduction of the hydroxyl group using reagents like sodium hydroxide or other bases.

    Carboxylation: Introduction of the carboxyl group through reactions such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3-(2-Fluoro-4-methoxyphenyl)-5-oxo-benzoic acid.

    Reduction: Formation of 3-(2-Fluoro-4-methoxyphenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-11-2-3-12(13(15)7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWQZUIVEJQBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690102
Record name 2'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-91-9
Record name 2'-Fluoro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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